molecular formula C12H16F3N3 B1598883 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine CAS No. 330796-48-0

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine

Katalognummer: B1598883
CAS-Nummer: 330796-48-0
Molekulargewicht: 259.27 g/mol
InChI-Schlüssel: PRIMSUJUKMYIQS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine is a chemical compound that has garnered significant interest in various fields of scientific research

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine typically involves the reaction of 4-(4-Methyl-piperazin-1-yl)-benzoic acid with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Compound 1 has been identified as a potent inhibitor of various kinases implicated in cancer progression, particularly HER2-positive breast cancer. Its mechanism involves selective inhibition of pathways that promote tumor growth and survival. Research indicates that it may effectively target the PDGF receptor kinase, which is involved in several malignancies including small cell lung cancer and non-malignant proliferative disorders .

Case Study: HER2-positive Breast Cancer
A study demonstrated that compound 1 exhibited significant inhibitory effects on HER2-positive breast cancer cell lines, leading to reduced proliferation and increased apoptosis. This positions the compound as a candidate for further clinical development in targeted cancer therapies.

Kinase Inhibition

The compound serves as a model for developing new kinase inhibitors. It modulates the activity of various kinases, such as c-Raf and Bcr-Abl, which are critical in oncogenic signaling pathways. Its potential extends beyond oncology; it may also be used in treating disorders associated with abnormal kinase activity such as fibrosis and psoriasis .

Table 1: Kinase Targets of Compound 1

Kinase TargetRole in PathologyImplications
c-RafActivated by ras oncogeneTarget for cancer therapy
PDGFRInvolved in cell proliferationPotential treatment for atherosclerosis
Bcr-AblAssociated with chronic myeloid leukemiaTarget for leukemia therapies

Pharmacological Studies

Pharmacological evaluations indicate that compound 1 has favorable pharmacokinetic properties, making it suitable for drug development. The presence of the piperazine ring enhances solubility and bioavailability, while the trifluoromethyl group contributes to its potency against specific biological targets .

Wirkmechanismus

The mechanism of action of 4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs) and AMPK-related kinase 5 (ARK5), which play crucial roles in cell cycle regulation and metabolism . By inhibiting these enzymes, the compound can induce apoptosis in tumor cells and modulate various cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine, also known as compound 330796-48-0, is a chemical compound that has garnered attention due to its potential biological activities, particularly as a protein kinase inhibitor. This article explores the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula : C12H16F3N3
  • Molecular Weight : 259.27 g/mol
  • Boiling Point : 356.5ºC
  • Flash Point : 169.4ºC

These properties indicate a stable compound suitable for various applications in medicinal chemistry.

The primary biological activity of this compound is attributed to its role as a protein kinase inhibitor. It specifically targets kinases involved in cellular signaling pathways that are crucial for cancer progression and other diseases. Notably, the compound has shown efficacy against:

  • Bcr-Abl Kinase : Involved in chronic myeloid leukemia (CML) .
  • PDGF Receptor Kinase : Implicated in various proliferative disorders including atherosclerosis and fibrosis .

Therapeutic Applications

The biological activity of this compound positions it as a candidate for treating several conditions:

  • Cancer : Inhibition of kinases such as Bcr-Abl suggests potential use in treating leukemias and other malignancies.
  • Non-malignant Proliferative Disorders : The compound may also be effective against diseases like psoriasis and scleroderma due to its modulation of growth factor signaling .
  • Stem Cell Protection : It has been noted for its protective effects against chemotherapeutic agents, indicating a role in supportive cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Study ReferenceFindings
Demonstrated that compounds similar to this compound inhibit PDGF receptor kinase, showing promise in treating proliferative disorders.
Evaluated antitumor activity in a series of synthesized compounds containing similar piperazine moieties, indicating significant cytotoxic effects against various cancer cell lines.
Investigated structure-activity relationships (SAR) of piperazine derivatives, revealing that modifications can enhance inhibitory potency against specific kinases.

Eigenschaften

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3/c1-17-4-6-18(7-5-17)11-3-2-9(16)8-10(11)12(13,14)15/h2-3,8H,4-7,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIMSUJUKMYIQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424678
Record name 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

330796-48-0
Record name 4-(4-methylpiperazin-1-yl)-3-(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 10 mL of dimethylformamide, 300 mg (1.44 mmol) of 2-fluoro-5-nitrobenzotrifluoride was dissolved, and 287 mg (2.88 mmol) of 4-methylpiperazine and 792 mg (5.76 mmol) of potassium carbonate were added thereto and the mixture solution was heated at 70° C. for three hours with vigorous stirring. After cooling, the reaction solution was poured into a saturated sodium bicarbonate solution and extracted with ethyl acetate, and the extract was washed with a saturated sodium chloride solution, and the obtained organic layer as such was used as a substrate in the subsequent catalytic reduction. To the organic layer, 10 mg of 10% palladium carbon was added and the mixture was stirred at room temperature for 16 hours in a hydrogen atmosphere at normal pressures. The catalyst was removed by filtration and the filtrate was concentrated and purified by silica gel column chromatography to obtain 350 mg (94%) of a target product as a brown solid.
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
Reactant of Route 3
Reactant of Route 3
4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
Reactant of Route 4
Reactant of Route 4
4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
Reactant of Route 5
Reactant of Route 5
4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine
Reactant of Route 6
Reactant of Route 6
4-(4-Methyl-piperazin-1-yl)-3-trifluoromethyl-phenylamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.